molecular formula C12H15Cl2N3 B2799361 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride CAS No. 2126177-23-7

4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride

Cat. No.: B2799361
CAS No.: 2126177-23-7
M. Wt: 272.17
InChI Key: NTQISNNYKDOPKX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group and an isopropyl group attached to the imidazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine
  • 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine acetate
  • 4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine sulfate

Uniqueness

4-(4-Chlorophenyl)-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-propan-2-ylimidazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.ClH/c1-8(2)16-7-15-11(12(16)14)9-3-5-10(13)6-4-9;/h3-8H,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQISNNYKDOPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC(=C1N)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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